Bufrolin

Description

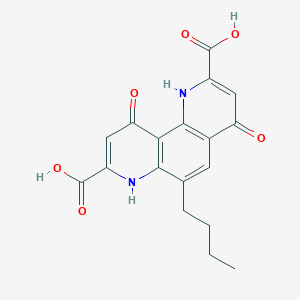

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVIONBNDNFCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203353 | |

| Record name | Bufrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54867-56-0 | |

| Record name | Bufrolin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUFROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bufrolin: A Technical Guide to its Discovery as a Potent GPR35 Agonist and its Biological Activity

Introduction

Bufrolin, also known by its designation ICI 74917, is a synthetic compound recognized for its potent agonist activity at the G protein-coupled receptor 35 (GPR35).[1] Initially investigated for its antiallergic properties as a mast cell stabilizer, its primary significance in current research lies in its utility as a high-potency tool compound for studying the pharmacology and physiological roles of GPR35.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound's primary mechanism of action, its quantitative biological activity, and the experimental protocols used for its characterization.

Discovery as a GPR35 Agonist

The key discovery that brought this compound to the forefront of GPR35 research was reported in a 2014 study by MacKenzie et al.[1] Prior to this, the study of GPR35 was hindered by the lack of high-potency agonists.[1] The researchers, noting that the moderately potent GPR35 agonists cromolyn disodium and nedocromil sodium were symmetric di-acids, hypothesized that other compounds with similar structural features might also act as agonists for this receptor.[1]

This led them to investigate this compound (6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid), an antiallergic mast cell stabilizer.[1] Their research revealed that this compound is a highly potent agonist of both human and rat GPR35, making it one of the most potent agonists reported at the time.[1] This discovery provided the scientific community with a valuable chemical tool to explore the function and signaling of GPR35.[1]

Chemical Structure

The chemical structure of this compound is 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid.

Synthesis

While the 2014 study by MacKenzie et al. mentions that this compound was "synthesized in house," specific details of the synthetic route were not provided in the search results.[1]

Quantitative Biological Activity

The potency of this compound as a GPR35 agonist has been quantified through various in vitro assays. The following table summarizes the reported EC50 values for human and rat GPR35a.

| Assay | Species | EC50 (nM) | Reference |

| β-arrestin-2 interaction | Human GPR35a | 2.9 ± 0.7 | [1] |

| β-arrestin-2 interaction | Rat GPR35 | 9.9 ± 0.4 | [1] |

Experimental Protocols

The characterization of this compound's activity as a GPR35 agonist involved several key experimental protocols as described by MacKenzie et al. (2014).[1]

GPR35–β-Arrestin-2 Interaction Assays

Two primary methods were utilized to assess the interaction between GPR35 and β-arrestin-2 upon agonist stimulation.

-

PathHunter β-arrestin-2 Recruitment Assay: This assay was performed using a CHO-K1 cell line stably expressing human GPR35 and β-arrestin-2. The principle of this assay is based on enzyme fragment complementation. Activation of GPR35 by an agonist leads to the recruitment of β-arrestin-2, bringing the two enzyme fragments into close proximity and generating a detectable signal.

-

Bioluminescence Resonance Energy Transfer (BRET)–based β-arrestin-2 Recruitment Assay: This assay was conducted in HEK293T cells transiently co-expressing forms of human GPR35a, human GPR35b, or rat GPR35 along with β-arrestin-2. In this system, one protein (e.g., GPR35) is fused to a bioluminescent donor (e.g., Renilla luciferase) and the other (e.g., β-arrestin-2) to a fluorescent acceptor (e.g., YFP). Upon agonist-induced interaction, energy is transferred from the donor to the acceptor, resulting in a quantifiable BRET signal.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GPR35. GPR35 is a G protein-coupled receptor that can signal through various downstream pathways. Upon activation by an agonist like this compound, GPR35 can couple to G proteins, leading to the modulation of intracellular signaling cascades. Additionally, agonist binding promotes the recruitment of β-arrestins, which not only mediate receptor desensitization and internalization but also act as signaling scaffolds to initiate G protein-independent signaling pathways, such as the ERK1/2 pathway.[3][4] The activation of GPR35 has been linked to both pro-inflammatory and anti-inflammatory responses depending on the cellular context.[3][4]

Caption: GPR35 Signaling Pathway Activated by this compound.

References

- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and this compound as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Bufrolin on GPR35

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and metabolic disorders.[1][2] Initially difficult to study due to a lack of high-potency agonists, the identification of the antiallergic mast cell stabilizer this compound as a potent and equipotent agonist of both human and rat GPR35 has provided a critical tool for elucidating its function and signaling pathways.[3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound on GPR35, detailing its signaling cascades, quantitative activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a high-potency agonist of GPR35.[5] Its primary mechanism of action involves binding to the receptor and inducing a conformational change that initiates downstream intracellular signaling cascades. This activation is primarily transduced through two key pathways: G protein-dependent signaling, particularly via Gα13, and G protein-independent signaling mediated by β-arrestin-2 recruitment.[6][7][8]

Signaling Pathways

-

β-Arrestin-2 Recruitment: Upon this compound binding, GPR35 is phosphorylated, which increases its affinity for β-arrestin-2.[9] The subsequent recruitment of β-arrestin-2 to the receptor serves multiple functions. It acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10][11] Furthermore, β-arrestin-2 binding mediates receptor desensitization and internalization, a common mechanism for regulating GPCR signaling.[5][7] Assays monitoring the interaction between GPR35 and β-arrestin-2 are robust and widely used to characterize GPR35 agonists.[2][6]

-

G Protein Coupling (Gα13): GPR35 has been shown to couple effectively with the Gα12/13 family of G proteins, with a marked preference for Gα13.[6][8][12] Activation of Gα13 can influence cell motility and shape through the RhoA signaling pathway.[1] This G protein-dependent pathway is a distinct avenue of signal generation from the β-arrestin pathway.

-

Downstream Effectors:

-

ERK1/2 Phosphorylation: Activation of the ERK1/2 mitogen-activated protein kinase (MAPK) pathway is a significant downstream event following GPR35 activation by agonists like this compound.[10][13] This can occur through both G protein-dependent and β-arrestin-mediated pathways.[10][14] ERK phosphorylation is a key indicator of GPR35 activation and is implicated in processes like mucosal repair.[15][16]

-

Intracellular Calcium Mobilization: While some GPR35 agonists can induce intracellular calcium mobilization, this is often studied using chimeric G proteins (like Gαq/i5) that couple the receptor to the phospholipase C pathway, as GPR35 does not natively couple strongly to Gαq.[17][18][19]

-

The signaling pathways initiated by this compound binding to GPR35 are multifaceted, involving both G-protein dependent and independent mechanisms that culminate in the activation of key cellular effectors like ERK.

Data Presentation: Quantitative Agonist Potency

This compound has been identified as a highly potent agonist that, unlike many other GPR35 ligands, shows similar potency at both human and rat orthologs of the receptor.[3][4] This makes it an invaluable tool for translational studies. The following table summarizes the potency (EC50) of this compound in a β-arrestin-2 recruitment assay compared to other known GPR35 agonists.

| Compound | Receptor Ortholog | Assay Type | EC50 (nM) | Reference |

| This compound | Human GPR35a | β-arrestin-2 Recruitment | 1.6 ± 0.4 | [3] |

| This compound | Rat GPR35 | β-arrestin-2 Recruitment | 9.9 ± 0.4 | [3] |

| Lodoxamide | Human GPR35a | β-arrestin-2 Recruitment | 12.5 ± 0.6 | [3] |

| Lodoxamide | Rat GPR35 | β-arrestin-2 Recruitment | 12.5 ± 0.6 | [3] |

| Zaprinast | Human GPR35a | β-arrestin-2 Recruitment | 290 ± 40 | [3] |

| Zaprinast | Rat GPR35 | β-arrestin-2 Recruitment | 98.4 ± 3.7 | [3] |

| Cromolyn disodium | Human GPR35a | β-arrestin-2 Recruitment | 2980 ± 1270 | [3] |

| Nedocromil sodium | Human GPR35a | β-arrestin-2 Recruitment | 970 ± 90 | [3] |

Table 1: Potency of this compound and other agonists at human and rat GPR35. Data are presented as mean ± S.E.M.

Experimental Protocols

The characterization of this compound's activity on GPR35 relies on a suite of specialized cellular and biochemical assays. The methodologies for key experiments are detailed below.

β-Arrestin-2 Recruitment Assay (PathHunter® Assay)

This assay is a primary method for quantifying agonist-induced GPR35 activation by measuring its interaction with β-arrestin-2.

-

Principle: The assay utilizes an enzyme fragment complementation (EFC) system. GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive fragment of β-galactosidase (EA). Upon agonist-induced interaction of GPR35 and β-arrestin, the two enzyme fragments are brought into proximity, forcing complementation and forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the level of receptor-arrestin interaction.[9][17]

-

Cell Line: A Chinese Hamster Ovary (CHO-K1) cell line stably co-expressing the human GPR35-ProLink fusion and the β-arrestin-2-EA fusion is commonly used.[3][17]

-

Methodology:

-

Cells are seeded in 384-well microplates and incubated.

-

Compounds (e.g., this compound) are prepared in a dilution series and added to the cells.

-

The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection reagent containing the chemiluminescent substrate is added.

-

After a final incubation period, the luminescent signal is read using a plate reader.

-

Data is normalized to a reference agonist (e.g., Zaprinast) and concentration-response curves are generated to determine EC50 values.[17]

-

Gα13 Activation Assay

Directly measuring Gα13 activation is more complex than monitoring β-arrestin recruitment. One method involves using a chimeric G protein to reroute the signal to an easily measurable output like calcium mobilization.

-

Principle: Since Gα13 activation does not typically lead to a robust calcium signal, a Gαq/Gα13 chimeric protein is co-expressed with GPR35. This chimera contains the C-terminal residues of Gα13, allowing it to be recognized by the activated GPR35, but otherwise functions as Gαq, activating the phospholipase C (PLC) pathway and leading to a measurable increase in intracellular calcium ([Ca2+]i).[6]

-

Cell Line: HEK293T cells are transiently transfected to express GPR35 and the Gαq/Gα13 chimera.[6]

-

Methodology:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are stimulated with the agonist (this compound).

-

Changes in intracellular calcium concentration are measured over time using fluorescence microscopy or a fluorometric plate reader.

-

ERK1/2 Phosphorylation Assay

This assay measures a key downstream signaling event of GPR35 activation.

-

Principle: Activation of the MAPK cascade leads to the dual phosphorylation of ERK1/2 on threonine and tyrosine residues. This phosphorylation event is a marker of kinase activation.

-

Cell Line: Endogenously expressing cells like HT-29 or transfected HEK293 cells can be used.[3][14]

-

Methodology (Western Blot):

-

Cells are serum-starved and then stimulated with this compound for a defined period.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

The membrane is often stripped and re-probed for total ERK1/2 as a loading control.

-

Dynamic Mass Redistribution (DMR) Assay

This label-free technology measures global cellular responses following receptor activation.

-

Principle: DMR assays use resonant waveguide grating biosensors to detect agonist-induced changes in the local dielectric environment near the cell surface. This redistribution of cellular matter, a hallmark of GPCR activation (involving cytoskeletal changes, receptor internalization, etc.), causes a shift in the wavelength of reflected light, which is measured in real-time.[3]

-

Cell Line: HT-29 human adenocarcinoma cells, which endogenously express GPR35, are suitable for this assay.[3]

-

Methodology:

-

HT-29 cells are cultured directly on the biosensor surface of a specialized microplate.

-

After establishing a stable baseline, this compound is added.

-

The biosensor response (wavelength shift in picometers) is recorded over time to generate a kinetic profile of the cellular response. Potencies derived from DMR often correlate well with those from β-arrestin assays.[3]

-

This compound is a cornerstone tool for GPR35 research, acting as a high-potency agonist at both human and rat receptor orthologs. Its mechanism of action is characterized by the activation of dual signaling pathways involving Gα13 and β-arrestin-2, leading to downstream events such as ERK1/2 phosphorylation. The robust and well-defined experimental protocols available allow for precise quantification of its activity and detailed investigation of GPR35-mediated cellular responses. This understanding is critical for professionals engaged in the development of novel therapeutics targeting this promising receptor.

References

- 1. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Antiallergic Mast Cell Stabilizers Lodoxamide and this compound as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antiallergic mast cell stabilizers lodoxamide and this compound as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 12. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 15. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proton-sensing G protein-coupled receptor mobilizes calcium in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufrolin as a GPR35 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and cardiovascular disorders.[1] The identification and characterization of potent and selective agonists are crucial for elucidating the physiological roles of GPR35 and for the development of novel therapeutics. Bufrolin, an anti-allergic agent, has been identified as a high-potency agonist of GPR35, exhibiting comparable efficacy at both human and rat orthologs, a feature not common among other known GPR35 agonists.[2][3] This guide provides an in-depth technical overview of this compound's activity as a GPR35 agonist, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data: this compound and Other GPR35 Agonists

The following tables summarize the potency (EC50) of this compound and other key GPR35 agonists in β-arrestin-2 recruitment assays, a common method for assessing GPR35 activation.[4][5][6]

Table 1: Potency of GPR35 Agonists at the Human Receptor

| Compound | Assay Type | EC50 (nM) | Reference |

| This compound | β-arrestin-2 Recruitment (BRET) | 9.9 ± 0.4 | [2] |

| Lodoxamide | β-arrestin-2 Recruitment (BRET) | 1.6 ± 0.4 | [2] |

| Zaprinast | β-arrestin-2 Recruitment (BRET) | 98.4 ± 3.7 | [2] |

| Pamoic Acid | β-arrestin-2 Recruitment | 79 | [7] |

| YE120 | β-arrestin-2 Recruitment | 32.5 | [7] |

| Compound 50 | β-arrestin-2 Recruitment | 5.8 | [8][9] |

Table 2: Species Selectivity of GPR35 Agonists

| Compound | Human GPR35a EC50 (nM) (β-arrestin BRET) | Rat GPR35 EC50 (nM) (β-arrestin BRET) | Reference |

| This compound | 9.9 ± 0.4 | 12.5 ± 0.6 | [2] |

| Lodoxamide | 1.6 ± 0.4 | 12.5 ± 0.6 | [2] |

| Zaprinast | 98.4 ± 3.7 | Substantially more potent at rat | [2][10] |

| Amlexanox | 4100 ± 400 | 23.2 ± 3.3 | [2] |

GPR35 Signaling Pathways

Upon agonist binding, GPR35 can initiate downstream signaling through multiple pathways, primarily involving G-protein coupling and β-arrestin recruitment.[1][8]

G-Protein Dependent Signaling

GPR35 has been shown to couple to several Gα protein families, predominantly Gαi/o and Gα12/13.[8][9]

-

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This can subsequently dampen downstream signaling cascades like the MAPK/ERK pathway.[8][9]

-

Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and cell morphology.[6][11]

-

Gαq Pathway: In some cellular contexts, GPR35 activation can also involve the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[9]

β-Arrestin Dependent Signaling

This compound and other agonists promote the recruitment of β-arrestin-2 to GPR35.[2][7] This interaction is not only crucial for receptor desensitization and internalization but also initiates G-protein-independent signaling cascades.[1][8] β-arrestins can act as scaffolds for various signaling proteins, including those involved in the ERK1/2 and Akt pathways.[8][9]

Below is a diagram illustrating the primary signaling pathways activated by a GPR35 agonist like this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPR35 agonist activity. The following sections outline typical protocols for key in vitro assays.

β-Arrestin-2 Recruitment Assay (BRET-based)

This assay measures the proximity of β-arrestin-2 to GPR35 upon agonist stimulation, a hallmark of receptor activation.[4][6]

1. Cell Culture and Transfection:

- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are transiently co-transfected with plasmids encoding GPR35 fused to a yellow fluorescent protein (YFP) and β-arrestin-2 fused to Renilla luciferase (RLuc). Polyethylenimine (PEI) is a common transfection reagent.[6]

2. Assay Procedure:

- 24-48 hours post-transfection, cells are harvested and seeded into 96-well or 384-well white, clear-bottom plates.[10]

- Cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

- The RLuc substrate, coelenterazine-h, is added to each well.

- A baseline luminescence and fluorescence reading is taken using a plate reader capable of measuring both signals.

- This compound or other test compounds are added at various concentrations.

- Luminescence and fluorescence are measured again after a specified incubation period (e.g., 15-30 minutes).

3. Data Analysis:

- The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the ratio of YFP emission to RLuc emission.

- The net BRET ratio is determined by subtracting the background BRET ratio (from cells expressing only RLuc) from the BRET ratio of cells expressing both fusion proteins.

- Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration.

- EC50 values are calculated using a non-linear regression analysis (e.g., sigmoidal dose-response).

Experimental Workflow for GPR35 Agonist Characterization

The following diagram outlines a typical workflow for identifying and characterizing a novel GPR35 agonist like this compound.

ERK1/2 Phosphorylation Assay

This assay measures the activation of a key downstream signaling molecule, extracellular signal-regulated kinase (ERK), following GPR35 stimulation.

1. Cell Culture and Stimulation:

- Cells endogenously expressing GPR35 (e.g., HT-29) or cells stably expressing recombinant GPR35 are serum-starved for several hours to reduce basal ERK phosphorylation.

- Cells are then stimulated with various concentrations of this compound for a short period (typically 5-15 minutes).

2. Cell Lysis and Protein Quantification:

- Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

3. Western Blotting:

- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

- The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

- The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

4. Data Analysis:

- The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.

- The ratio of p-ERK1/2 to total ERK1/2 is calculated for each sample.

- The fold increase in ERK phosphorylation relative to the unstimulated control is determined for each agonist concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR35. Its high potency and, notably, its comparable activity at both human and rat GPR35 orthologs, make it particularly useful for translating in vitro findings to in vivo preclinical models.[2][3] The detailed experimental protocols and an understanding of the complex signaling pathways outlined in this guide will aid researchers in further exploring the therapeutic potential of targeting GPR35 with agonists like this compound.

References

- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 2. The Antiallergic Mast Cell Stabilizers Lodoxamide and this compound as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antiallergic mast cell stabilizers lodoxamide and this compound as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 10. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of Bufrolin in Mast Cell Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufrolin is a potent anti-allergic compound recognized for its mast cell stabilizing properties. This technical guide delves into the core mechanisms of action, quantitative efficacy, and experimental evaluation of this compound. The primary mode of action for this compound is its function as a high-potency agonist for the G protein-coupled receptor 35 (GPR35).[1][2][3] Activation of GPR35 on mast cells initiates a cascade of intracellular signaling events that ultimately suppress degranulation and the release of inflammatory mediators, such as histamine. This document provides a comprehensive overview of the GPR35-mediated signaling pathway, summarizes the available quantitative data on this compound's activity, and outlines detailed experimental protocols for assessing its mast cell stabilizing effects.

Introduction: Mast Cells and the Therapeutic Target

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases.[4] Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators. These mediators, including histamine, proteases (like tryptase), cytokines, and lipid mediators, contribute to the clinical manifestations of allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.

Mast cell stabilizers are a class of drugs that inhibit the degranulation process, thereby preventing the release of these inflammatory mediators.[4] While classic stabilizers like cromolyn sodium have been in use for decades, their precise mechanisms and moderate potency have driven the search for more effective compounds. This compound has emerged as a significant compound in this area, demonstrating high potency and a specific molecular target.[1][2][3]

Quantitative Analysis of this compound's Activity

The primary quantitative data available for this compound centers on its potent agonism of the GPR35 receptor. Research has identified this compound and the related compound lodoxamide as the most potent agonists for both human and rat GPR35 reported to date.[1] The potency of these compounds is significantly higher than that of traditional mast cell stabilizers like cromolyn disodium.

While direct IC50 values for this compound's inhibition of histamine or β-hexosaminidase release from mast cells are not extensively detailed in the available literature, its EC50 values for GPR35 activation serve as a crucial indicator of its biological activity. The following table summarizes the reported potency of this compound and related compounds in promoting the interaction between GPR35 and β-arrestin-2, a key step in receptor signaling.

| Compound | Receptor | EC50 (nM) for β-arrestin-2 Recruitment |

| This compound | Human GPR35a | 16.5 ± 1.1 |

| This compound | Rat GPR35 | 9.9 ± 0.4 |

| Lodoxamide | Human GPR35a | 1.6 ± 0.4 |

| Lodoxamide | Rat GPR35 | 12.5 ± 0.6 |

| Cromolyn Disodium | Human GPR35a | 10,700 ± 1,100 |

| Zaprinast (Surrogate Agonist) | Human GPR35a | 47.1 ± 1.9 |

| Data sourced from MacKenzie et al., 2014.[1] |

Mechanism of Action: The GPR35 Signaling Pathway

This compound exerts its mast cell stabilizing effect by binding to and activating GPR35. This receptor is known to couple to multiple G protein subtypes, including Gαi/o and Gα13, and can also signal through β-arrestin pathways.[5] The activation of these pathways culminates in the inhibition of downstream signals that are essential for mast cell degranulation, most notably the influx of intracellular calcium.[4][6][7]

The proposed signaling cascade is as follows:

-

Receptor Binding: this compound binds to the orthosteric site of GPR35 on the mast cell surface.

-

G Protein Activation: The activated GPR35 receptor promotes the exchange of GDP for GTP on associated heterotrimeric G proteins.

-

Gαi/o Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Changes in cAMP can modulate protein kinase A (PKA) activity and other downstream effectors that influence cell activation thresholds.

-

Gα13 Pathway: Activation of Gα13 is known to engage RhoA signaling pathways, which can influence cytoskeletal rearrangement. In the context of mast cell stabilization, this pathway may contribute to inhibitory signals that counteract the actin remodeling required for degranulation.[5]

-

-

β-Arrestin Recruitment: Ligand-bound GPR35 also recruits β-arrestin-2.[1] β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades and promoting receptor internalization, which can modulate the overall cellular response.

-

Inhibition of Calcium Influx: A critical convergence point for these inhibitory signals is the suppression of calcium (Ca2+) mobilization. Mast cell degranulation is a calcium-dependent process.[7] By inhibiting the rise in intracellular Ca2+ following an activation signal, this compound effectively blocks the final steps leading to granule fusion and mediator release.

-

Mast Cell Stabilization: The net effect of this signaling cascade is the stabilization of the mast cell, preventing the release of histamine and other inflammatory mediators.

Caption: Proposed signaling pathway of this compound in mast cells.

Experimental Protocols

To evaluate the mast cell stabilizing properties of this compound, standardized in vitro assays are employed. The following sections detail the methodologies for two key experiments: a mast cell degranulation assay and an intracellular calcium influx assay.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for mast cell degranulation.

Principle: Mast cell granules contain β-hexosaminidase. Upon degranulation, this enzyme is released into the supernatant. Its activity can be measured by the cleavage of a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which releases p-nitrophenol, a yellow compound detectable at 405 nm. The amount of p-nitrophenol is directly proportional to the extent of degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., BMMCs).

-

Cell culture medium (e.g., DMEM or RPMI-1640).

-

Tyrode's buffer or HEPES buffer.

-

Stimulating agent (e.g., Antigen like DNP-HSA for IgE-sensitized cells, Compound 48/80, or a calcium ionophore like A23187).

-

This compound stock solution (dissolved in a suitable vehicle like DMSO).

-

Substrate solution: pNAG in citrate buffer.

-

Stop solution: Glycine or sodium carbonate buffer.

-

Lysis buffer: Triton X-100 solution.

-

96-well microtiter plates.

-

Microplate reader.

Methodology:

-

Cell Culture: Culture mast cells to an appropriate density in a 96-well plate. For IgE-mediated activation, sensitize cells with anti-DNP IgE overnight.

-

Washing: Gently wash the cells twice with buffer to remove serum and unbound IgE.

-

Pre-incubation: Add buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 30-60 minutes at 37°C.

-

Stimulation: Add the stimulating agent to induce degranulation. Incubate for 30-60 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

-

Total Release Control: To determine the maximum possible release, lyse a set of control cells with Triton X-100.

-

Enzymatic Reaction: In a new plate, mix the collected supernatant (or cell lysate) with the pNAG substrate solution. Incubate for 60-90 minutes at 37°C.

-

Quantification: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Express degranulation as a percentage of total release: % Release = [(Abs_sample - Abs_blank) / (Abs_total_lysate - Abs_blank)] * 100

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical trigger for degranulation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity of the dye increases proportionally to the concentration of free cytosolic calcium. A reduction in the fluorescence signal in the presence of this compound indicates an inhibition of calcium influx.

Materials:

-

Mast cells.

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

HEPES-buffered saline solution (HBSS).

-

Stimulating agent.

-

This compound stock solution.

-

Fluorometric plate reader or fluorescence microscope.

Methodology:

-

Cell Loading: Incubate mast cells in suspension or in a plate with the calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127 to aid dispersion) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Treatment: Resuspend or cover cells with HBSS containing various concentrations of this compound or vehicle control.

-

Measurement: Place the cells in a fluorometric plate reader. Measure the baseline fluorescence (excitation/emission ~485/520 nm for Fluo-4).

-

Stimulation: Inject the stimulating agent into the wells while continuously recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity over time reflects the influx of intracellular calcium. Compare the peak fluorescence in this compound-treated cells to the control to determine the percentage of inhibition.

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a highly potent mast cell stabilizer that acts through a defined molecular target, the G protein-coupled receptor GPR35. Its ability to activate GPR35 at nanomolar concentrations initiates inhibitory signaling cascades that effectively suppress calcium mobilization and prevent mast cell degranulation. The provided experimental protocols offer a robust framework for further investigation and characterization of this compound and other novel GPR35 agonists.

Future research should aim to:

-

Fully delineate the downstream signaling components of the GPR35 pathway in mast cells, particularly the interplay between Gαi, Gα13, and β-arrestin signaling.

-

Obtain comprehensive quantitative data on this compound's inhibition of histamine, cytokine, and lipid mediator release from various types of mast cells (e.g., connective tissue vs. mucosal).

-

Evaluate the in vivo efficacy of this compound in animal models of allergic inflammation to translate these in vitro findings into a therapeutic context.

This detailed understanding will be invaluable for the development of next-generation mast cell stabilizers for the treatment of allergic and inflammatory diseases.

References

- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and this compound as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antiallergic mast cell stabilizers lodoxamide and this compound as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The Antiallergic Mast Cell Stabilizers Lodoxamide and this compound as the First High and Equipotent Agonists of Human and Rat GPR35 | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Mast cell degranulation and calcium influx are inhibited by an Echinacea purpurea extract and the alkylamide dodeca-2E,4E-dienoic acid isobutylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mast cell desensitization inhibits calcium flux and aberrantly remodels actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufrolin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Core Principles Governing Bufrolin's Biological Activity as a Potent GPR35 Agonist

Introduction

This compound, chemically known as 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid, has emerged as a significant pharmacological tool and a potential therapeutic lead due to its high potency as an agonist for the G protein-coupled receptor 35 (GPR35).[1][2] Initially identified as an antiallergic mast cell stabilizer, recent research has elucidated its primary mechanism of action through the activation of GPR35, a receptor implicated in various physiological and pathological processes, including inflammation and cardiovascular function. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used to characterize its activity and visualizing the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of GPR35 as a therapeutic target.

Core Structure and Pharmacophore of this compound

The chemical structure of this compound reveals a rigid, planar 1,7-phenanthroline core, symmetrically substituted with two carboxylic acid groups, two hydroxyl groups, and a butyl group. This distinct arrangement of functional groups is critical for its high affinity and agonist activity at GPR35. Computational modeling and mutagenesis studies suggest that the symmetric di-acid nature of this compound is a key feature for its interaction with the receptor.[1][2] The carboxylic acid moieties are thought to interact with key arginine residues within the GPR35 binding pocket.[1][2]

Structure-Activity Relationship (SAR) of this compound and Related GPR35 Agonists

The exploration of this compound's SAR has been largely informed by comparing its activity with other mast cell stabilizers and synthetic GPR35 agonists. The available quantitative data, primarily from β-arrestin recruitment assays, provides valuable insights into the structural requirements for potent GPR35 agonism.

Table 1: GPR35 Agonist Potency of this compound and Related Compounds

| Compound | Core Scaffold | Key Substituents | Assay Type | Species | EC50 |

| This compound | 1,7-Phenanthroline | 6-butyl, 4,10-dihydroxy, 2,8-dicarboxylic acid | PathHunter β-arrestin | Human | 12.8 ± 0.7 nM |

| This compound | 1,7-Phenanthroline | 6-butyl, 4,10-dihydroxy, 2,8-dicarboxylic acid | BRET β-arrestin | Human | 12.8 ± 0.7 nM |

| Lodoxamide | Pyrimidine | N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid | PathHunter β-arrestin | Human | 1.6 ± 0.4 nM |

| Lodoxamide | Pyrimidine | N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid | BRET β-arrestin | Rat | 12.5 ± 0.6 nM |

| Cromolyn disodium | Chromone | 5,5'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylic acid) | PathHunter β-arrestin | Human | 2.98 ± 1.27 µM |

| Nedocromil sodium | Pyrimidoquinoline | 9-ethyl-4,6-dioxo-10-propyl-4,6,7,10-tetrahydropyrimido[2,1-g]quinoline-2,8-dicarboxylic acid | PathHunter β-arrestin | Human | 0.97 ± 0.09 µM |

| Zaprinast | Purinone | 2-(2-propoxyphenyl)-8-azapurin-6-one | BRET β-arrestin | Human | 2.6 ± 0.1 µM |

Data extracted from MacKenzie et al., 2014.[1]

From the data presented, several key SAR insights can be drawn:

-

Symmetric Di-acids are Key: Both this compound and the highly potent agonist lodoxamide are symmetric di-acids, suggesting this feature is crucial for high-affinity binding and activation of GPR35.[1][2]

-

Planar Aromatic Core: The planar, fused ring systems of this compound, cromolyn, and nedocromil appear to be a common structural motif among GPR35 agonists.[1]

-

Substituent Effects: While a detailed analysis of this compound analogs is limited in the public domain, the high potency of this compound compared to the structurally related but less potent cromolyn and nedocromil highlights the importance of the specific substitutions on the core scaffold. The butyl and hydroxyl groups on the phenanthroline ring of this compound likely contribute to its enhanced potency.

Mechanism of Action: GPR35 Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist at GPR35. Upon binding of this compound, GPR35 undergoes a conformational change, leading to the recruitment and activation of intracellular signaling partners. GPR35 is known to couple to Gαi/o and Gα13 G proteins. However, a prominent and well-characterized signaling event following GPR35 activation by agonists like this compound is the recruitment of β-arrestin-2.[1] This interaction not only plays a role in receptor desensitization and internalization but also initiates G protein-independent signaling cascades. Downstream of β-arrestin recruitment, activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK1/2) has been observed.

Experimental Protocols

The characterization of this compound and its analogs as GPR35 agonists has predominantly relied on cell-based assays that measure the interaction between GPR35 and β-arrestin-2 upon agonist stimulation. The two key methodologies employed are the PathHunter® β-arrestin recruitment assay and a Bioluminescence Resonance Energy Transfer (BRET)-based β-arrestin-2 interaction assay.

PathHunter® β-Arrestin Recruitment Assay

This assay is a proprietary enzyme fragment complementation (EFC) technology.

Principle: Cells are engineered to express the GPR35 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist binding to the GPR35-PK fusion protein induces the recruitment of β-arrestin-EA. This proximity forces the complementation of the two enzyme fragments, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is measured by the hydrolysis of a chemiluminescent substrate.

Detailed Protocol:

-

Cell Culture and Plating:

-

PathHunter® CHO-K1 GPR35 β-Arrestin cells are cultured in F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, 800 µg/ml geneticin, and 300 µg/ml hygromycin.

-

Cells are harvested and resuspended in assay buffer.

-

Dispense 10 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and other test compounds in assay buffer containing 0.1% bovine serum albumin.

-

Add 2.5 µL of the compound dilutions to the respective wells of the assay plate.

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO2.

-

-

Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add 12.5 µL of the detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a suitable plate reader.

-

Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

-

References

- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and this compound as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antiallergic mast cell stabilizers lodoxamide and this compound as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufrolin: A Symmetric Di-acid Agonist of GPR35 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Bufrolin is a light beige to beige solid compound. As a symmetric di-acid, its chemical behavior is significantly influenced by its two carboxylic acid functional groups. The following table summarizes its known physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid | [1] |

| Molecular Formula | C₁₈H₁₆N₂O₆ | Inferred from structure |

| Melting Point | >263°C (with decomposition) | [2] |

| Solubility | Slightly soluble in aqueous base; Slightly soluble in methanol (requires heating and sonication) | [2] |

| Appearance | Light Beige to Beige Solid | [2] |

| pKa | Data not publicly available |

Biological Activity

This compound is distinguished by its high potency as an agonist for both human and rat GPR35.[3][4] This activity is crucial for its potential therapeutic applications and its use as a chemical probe to elucidate the function of GPR35.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ (human GPR35a) | 12.8 ± 0.7 nM | CHO-K1 cells | [1] |

Experimental Protocols

While the specific, proprietary synthesis protocol for this compound is not detailed in the public domain, a general methodology for the synthesis of substituted phenanthroline dicarboxylic acids can be inferred from established organic chemistry principles. Furthermore, detailed protocols for assessing this compound's biological activity have been published.

Representative Synthesis of a Phenanthroline Dicarboxylic Acid Core

The synthesis of a phenanthroline dicarboxylic acid, such as this compound, would likely involve a multi-step process. A plausible, though not definitively confirmed, route could be conceptualized as follows:

Caption: A plausible synthetic workflow for this compound.

Methodology:

-

Friedländer Annulation: A substituted aniline could be reacted with a symmetrical diketone in the presence of an acid or base catalyst to form the core phenanthroline structure. The specific starting materials would be chosen to introduce the butyl group at the desired position.

-

Oxidation: If the phenanthroline core is synthesized with precursor functional groups (e.g., methyl groups) at the 2 and 8 positions, these can be subsequently oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or selenium dioxide.

-

Functionalization: Further modifications, such as hydroxylation at the 4 and 10 positions, would be carried out to yield the final this compound molecule.

GPR35 Activation Assessment: β-Arrestin-2 Recruitment Assay

The interaction of this compound with GPR35 can be quantified by measuring the recruitment of β-arrestin-2 to the receptor upon agonist binding.[3]

Caption: Workflow for β-arrestin-2 recruitment assay.

Detailed Protocol (PathHunter Assay Example):

-

Cell Culture: CHO-K1 cells stably expressing human GPR35 fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and incubated.

-

Compound Addition: this compound is serially diluted and added to the cells.

-

Incubation: The cells are incubated to allow for receptor binding and β-arrestin-2 recruitment.

-

Signal Detection: A detection reagent containing the enzyme substrate is added. The complementation of the enzyme fragments, brought into proximity by the receptor-arrestin interaction, results in a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader, and the data are analyzed using a non-linear regression to determine the EC₅₀ value.

GPR35 Signaling Pathway

Upon binding of an agonist like this compound, GPR35 initiates a cascade of intracellular events. The primary and best-characterized pathway involves the recruitment of β-arrestin-2. GPR35 can also couple to G proteins, specifically Gα₁₂/₁₃ and Gαᵢ/ₒ, leading to diverse downstream effects. β-arrestin itself can act as a scaffold for other signaling molecules, such as those in the MAPK/ERK pathway, and can also suppress NF-κB signaling.[1][5]

Caption: GPR35 signaling upon this compound activation.

Conclusion

This compound stands out as a potent and selective tool for the investigation of GPR35 biology. Its nature as a symmetric di-acid likely plays a key role in its high-affinity binding to the receptor. While a complete physicochemical profile and a detailed synthesis protocol are not publicly available, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The experimental workflows and signaling pathway diagrams offer a clear visual representation of how to work with and understand the function of this important chemical probe. Further research into the specific chemical properties of this compound, particularly its pKa values, will undoubtedly enhance its utility in the development of novel therapeutics targeting GPR35.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the GPR35 Binding Affinity of Bufrolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Bufrolin for the G protein-coupled receptor 35 (GPR35). It includes quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound for GPR35

This compound has been identified as a high-potency agonist for both human and rat GPR35.[1][2][3] The binding affinity is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The EC50 values for this compound's activation of GPR35 have been determined using β-arrestin-2 recruitment assays.[1]

| Ligand | Receptor Ortholog | Assay Type | EC50 (nM) | Reference |

| This compound | Human GPR35a | β-arrestin-2 Recruitment | 1.6 ± 0.4 | MacKenzie et al., 2014 |

| This compound | Rat GPR35 | β-arrestin-2 Recruitment | 9.9 ± 0.4 | MacKenzie et al., 2014 |

Experimental Protocols

The primary method used to determine the binding affinity of this compound to GPR35 is the β-arrestin recruitment assay, a robust method for studying ligand-induced GPCR activation.[4][5][6]

PathHunter™ β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR35 and β-arrestin-2 upon agonist stimulation. The technology is based on enzyme fragment complementation (EFC).[7][8]

Principle: The GPR35 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon this compound binding to GPR35, the receptor undergoes a conformational change, leading to its phosphorylation and subsequent recruitment of the β-arrestin-2-EA fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a substrate, which produces a chemiluminescent signal directly proportional to the extent of β-arrestin-2 recruitment.[7][8][9]

Detailed Protocol:

-

Cell Culture and Plating:

-

CHO-K1 or HEK293 cells stably co-expressing the GPR35-ProLink™ fusion protein and the β-arrestin-2-EA fusion protein are used.[8]

-

Cells are cultured in appropriate media and maintained at 37°C in a 5% CO2 incubator.

-

For the assay, cells are harvested and seeded into 384-well white, clear-bottom tissue culture plates at a density of 5,000-10,000 cells per well.[8]

-

Plates are incubated overnight to allow for cell adherence.[8]

-

-

Compound Preparation and Addition:

-

This compound is serially diluted in an appropriate assay buffer to create a range of concentrations for generating a dose-response curve.

-

The cell culture medium is removed from the wells, and the diluted this compound solutions are added.

-

-

Incubation:

-

Signal Detection:

-

The PathHunter™ Detection Reagent, containing the chemiluminescent substrate, is added to each well.

-

The plates are incubated at room temperature for 60 minutes to allow for the enzymatic reaction to occur.

-

-

Data Acquisition and Analysis:

-

Chemiluminescence is read using a standard plate reader.

-

The data is normalized to a positive control (a known GPR35 agonist) and a negative control (vehicle).

-

The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.[8][10]

-

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway Induced by this compound

Upon activation by an agonist like this compound, GPR35 can couple to multiple downstream signaling pathways. The primary pathways involve the activation of heterotrimeric G proteins and the recruitment of β-arrestin.[11] GPR35 is known to couple to Gαi/o and Gα12/13 proteins.[11]

-

Gαi/o Pathway: Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent modulation of the actin cytoskeleton.

-

β-Arrestin Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the intracellular tail of GPR35.[12] This not only desensitizes the G protein-mediated signaling but also initiates a separate wave of signaling by acting as a scaffold for various kinases, such as those in the MAPK/ERK pathway.[12][13][14]

Caption: this compound-induced GPR35 signaling cascade.

Experimental Workflow for Determining GPR35 Binding Affinity

The following diagram illustrates a typical workflow for determining the binding affinity of a compound to GPR35 using a cell-based functional assay.

Caption: Workflow for GPR35 agonist affinity determination.

References

- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and this compound as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antiallergic mast cell stabilizers lodoxamide and this compound as the first high and equipotent agonists of human and rat GPR35 - OAK Open Access Archive [oak.novartis.com]

- 3. Disruption of GPR35 Signaling in Bone Marrow-Derived Cells Does Not Influence Vascular Inflammation and Atherosclerosis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 14. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signal Transduction Pathways of Bufrolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufrolin is a potent and selective agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in a variety of physiological and pathological processes, including inflammation and pain. This technical guide provides a comprehensive overview of the signal transduction pathways activated by this compound through its interaction with GPR35. It details the downstream signaling cascades, presents quantitative data on this compound's activity, and offers detailed protocols for key experimental assays used to characterize this compound. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic potential of targeting the this compound-GPR35 signaling axis.

Introduction to this compound and GPR35

This compound is a synthetic compound that has been identified as a high-potency agonist of GPR35.[1][2][3][4][5] GPR35 is a class A G protein-coupled receptor that is expressed in various tissues, including immune cells, the gastrointestinal tract, and the nervous system. The endogenous ligands for GPR35 are still under investigation, with several candidates proposed, including kynurenic acid and lysophosphatidic acid. The activation of GPR35 by agonists like this compound initiates a cascade of intracellular signaling events that can have both pro- and anti-inflammatory effects depending on the cellular context.[3]

This compound-Mediated GPR35 Signal Transduction Pathways

Upon binding of this compound, GPR35 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling. The primary signaling pathways initiated by this compound-activated GPR35 are mediated by Gα12/13, Gαi/o, and β-arrestin-2.

Gα12/13-Mediated Signaling

Activation of the Gα12/13 pathway is a key event in GPR35 signaling. Gα12/13 proteins couple to Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.

Gαi/o-Mediated Signaling

GPR35 also couples to the Gαi/o family of G proteins. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can dampen the activity of protein kinase A (PKA) and subsequently modulate the MAPK/ERK pathway.

β-Arrestin-2-Mediated Signaling

In addition to G protein-dependent signaling, this compound-activated GPR35 recruits β-arrestin-2. This interaction not only leads to receptor desensitization and internalization but also initiates a distinct, G protein-independent signaling cascade. β-arrestin-2 can act as a scaffold protein, bringing together various signaling molecules to activate pathways such as the extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and protein kinase B (Akt). Furthermore, β-arrestin-2 can interact with IκBα, leading to the suppression of NF-κB activation, which is a key regulator of inflammation.

Quantitative Data for this compound Activity

The potency of this compound in activating GPR35 has been quantified in various in vitro assays. The following table summarizes the key quantitative data from the literature.

| Assay Type | Receptor Ortholog | EC50 (nM) | Reference |

| β-arrestin-2 Recruitment (BRET) | Human GPR35a | 12.8 ± 0.7 | [2] |

| β-arrestin-2 Recruitment (BRET) | Rat GPR35 | 10 | [3] |

| β-arrestin-2 Recruitment (PathHunter) | Human GPR35a | 3.6 ± 0.2 | [2] |

| Receptor Internalization | Human GPR35a | ~10 | [2] |

| Dynamic Mass Redistribution (DMR) | HT-29 cells (endogenous human GPR35) | ~10 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the signal transduction pathways of this compound.

β-Arrestin-2 Recruitment Assays

4.1.1 Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor. To monitor this compound-induced β-arrestin-2 recruitment to GPR35, cells are co-transfected with constructs encoding GPR35 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

Protocol:

-

Seed HEK293 cells co-expressing GPR35-Rluc and β-arrestin-2-YFP in a 96-well white, clear-bottom microplate.

-

Incubate cells for 24-48 hours.

-

Replace the culture medium with a buffer (e.g., HBSS).

-

Add the luciferase substrate (e.g., coelenterazine h) to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm) using a BRET-compatible plate reader.

-

Add this compound at various concentrations.

-

Measure the BRET signal again after a 15-30 minute incubation.

-

Calculate the BRET ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the EC50.

4.1.2 PathHunter® β-Arrestin Assay

The PathHunter assay is based on enzyme fragment complementation. Cells are engineered to express the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced interaction brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol:

-

Plate PathHunter® GPR35 β-Arrestin cells in a 384-well white, solid-bottom microplate.

-

Incubate the plate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the this compound dilutions to the cells.

-

Incubate for 90 minutes at 37°C.

-

Prepare the PathHunter Detection Reagent by mixing the substrate and detection buffer according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

Read the chemiluminescence on a standard plate reader.

-

Plot the signal against the this compound concentration to determine the EC50.

Receptor Internalization Assay (Confocal Microscopy)

This assay visualizes the agonist-induced translocation of GPR35 from the plasma membrane to intracellular compartments.

Protocol:

-

Seed cells expressing a fluorescently tagged GPR35 (e.g., GPR35-eYFP) on glass coverslips in a 12-well plate.

-

After 24-48 hours, replace the medium with fresh, warmed medium and incubate for 1 hour.

-

Treat the cells with varying concentrations of this compound for 30 minutes.

-

Wash the cells twice with cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Image the cells using a confocal microscope, capturing the fluorescence from the tagged receptor and the nucleus.

-

Analyze the images to quantify the redistribution of the receptor from the cell surface to intracellular vesicles.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. This integrated cellular response reflects the sum of all signaling events.

Protocol:

-

Seed cells (e.g., HT-29, which endogenously express GPR35) in a Corning Epic® sensor microplate and culture for 24 hours.

-

Wash the cells three times with a suitable buffer (e.g., HBSS).

-

Place the microplate in a DMR instrument (e.g., Corning Epic® BT reader) at 37°C and record a baseline measurement for 1 hour.

-

Add this compound at various concentrations to the wells.

-

Record the DMR response for at least 1 hour.

-

Analyze the data to determine the kinetic and concentration-dependent DMR signal, from which agonist potency (EC50) can be calculated.

Visualizations

Signaling Pathway Diagrams

Caption: this compound-GPR35 signaling pathways.

Experimental Workflow Diagrams

Caption: BRET assay workflow.

Caption: PathHunter assay workflow.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex signaling pathways mediated by GPR35. Its high potency and selectivity make it an ideal compound for studying the role of GPR35 in various physiological and disease states. This technical guide has provided a detailed overview of the known signal transduction pathways activated by this compound, quantitative data on its activity, and comprehensive protocols for key experimental assays. It is anticipated that this information will facilitate further research into the therapeutic potential of targeting the this compound-GPR35 signaling axis.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Bufrolin in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bufrolin, a potent anti-allergic compound, and its role in experimental models of allergic inflammation. The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols and workflow visualizations for researchers in immunology and drug development.

Core Mechanism of Action: GPR35 Agonism

This compound's primary anti-allergic activity is mediated through its function as a high-potency agonist of the G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is expressed on mature mast cells, key effector cells in IgE-mediated allergic reactions.[3][4] Upon allergen-induced cross-linking of IgE receptors (FcεRI), mast cells degranulate, releasing a cascade of pro-inflammatory mediators such as histamine, proteases, leukotrienes, and cytokines (e.g., IL-4, IL-5, IL-13).

Activation of GPR35 by an agonist like this compound has been shown to suppress this degranulation process, effectively stabilizing the mast cell and preventing the release of inflammatory mediators.[3][4] This mechanism positions GPR35 as a primary target for mast cell-stabilizing drugs.[3][4] The signaling cascade downstream of GPR35 activation can be complex, involving G-protein-dependent pathways (such as Gαs-cAMP-PKA) and G-protein-independent pathways involving β-arrestin, which collectively contribute to an anti-inflammatory and cell-stabilizing effect.[5][6]

Figure 1: this compound's inhibitory signaling pathway in mast cells.

In Vitro Efficacy: GPR35 Receptor Activation Assays

The potency of this compound as a GPR35 agonist has been quantified using cell-based assays that measure receptor activation, such as β-arrestin recruitment assays. These assays provide a direct readout of the ligand's ability to engage the receptor and initiate intracellular signaling.

Data Presentation: this compound Potency (EC₅₀)

The following table summarizes the half-maximal effective concentration (EC₅₀) values for this compound in activating human and rat GPR35, demonstrating its high potency at both orthologs.

| Assay Type | Receptor Ortholog | Cell Line | Measured EC₅₀ (nM) | Reference |

| PathHunter β-arrestin-2 Interaction | Human GPR35a | HEK293 | 2.9 ± 0.7 | [1] |

| BRET-based β-arrestin-2 Interaction | Human GPR35a | HEK293T | 12.8 ± 0.7 | [1] |

| BRET-based β-arrestin-2 Interaction | Rat GPR35 | HEK293T | 13.9 ± 1.1 | [1] |

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol describes a general procedure for determining the potency of a test compound like this compound using a commercial enzyme fragment complementation (EFC) assay.

Objective: To quantify the agonist-induced interaction between GPR35 and β-arrestin.

Principle: Cells are engineered to co-express a GPR35 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist binding to the GPCR induces β-arrestin recruitment, forcing the complementation of the two fragments. This forms a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to receptor activation.[7][8]

Materials:

-

PathHunter® cell line expressing PK-tagged GPR35 and EA-tagged β-arrestin.

-

AssayComplete™ Cell Plating Reagent (as specified for the cell line).

-

Test compound (this compound) and reference agonist.

-

PathHunter® Detection Reagents (Substrate, Lysis Buffer).

-

White, solid-bottom 96-well or 384-well assay plates.

-

Luminescence plate reader.

Procedure:

-

Cell Plating:

-

Culture PathHunter® cells according to the supplier's instructions until they are ready for assay.

-

Harvest cells and resuspend them in the appropriate AssayComplete™ Cell Plating Reagent to the desired density.

-

Dispense the cell suspension into the wells of the assay plate (e.g., 10,000 cells/well).[8]

-

Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.[8]

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in the appropriate assay buffer. Typically, an 11-point, 3-fold dilution series is prepared to generate a full dose-response curve.

-

Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[7][9][10]

-

Add the diluted compound to the corresponding wells of the cell plate. Include vehicle-only wells as a negative control.

-

-

Incubation:

-